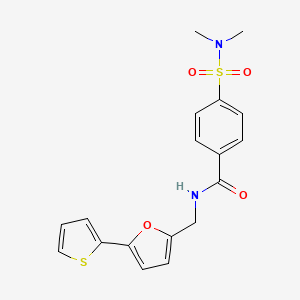

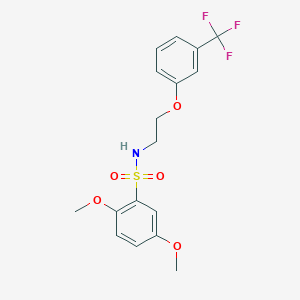

4-(N,N-dimethylsulfamoyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N,N-dimethylsulfamoyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide, also known as DMTF, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTF is a member of the sulfonamide class of compounds, which have been widely used in the pharmaceutical industry due to their diverse pharmacological activities.

Applications De Recherche Scientifique

- Researchers have explored the use of 4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide (abbreviated as BDTT-SO) in polymeric photocatalysts for hydrogen evolution via water splitting . By incorporating sulfonyl groups, they achieved high photocatalytic activities under visible-light illumination. The resulting polymer, PBDTTS-1SO, demonstrated impressive performance, making it a promising candidate for clean energy applications.

- BDTT-SO derivatives have been employed in the design of linear 2D-conjugated polymers. For instance, a wide bandgap 2D polymer called PE6, based on BDTT-SO, thienothiophene (TT), and benzo[d][1,2,3]triazole (BTA), showed interesting electronic properties . These materials find applications in organic field-effect transistors (OFETs) and photovoltaic devices.

- BDTT-SO-containing copolymers have been investigated for use in organic solar cells (PSCs). These polymers exhibit tunable field-effect mobilities and power conversion efficiencies (PCEs) ranging from 3.16% to 5.76% . Their unique electronic structure makes them attractive for next-generation photovoltaic technologies.

Photocatalysis and Hydrogen Evolution

Conjugated Polymers and Organic Electronics

Organic Photovoltaics

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-20(2)26(22,23)15-8-5-13(6-9-15)18(21)19-12-14-7-10-16(24-14)17-4-3-11-25-17/h3-11H,12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMOTLITWMDBHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2738353.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2738358.png)

![Tert-butyl N-[[3-[(2-chloroacetyl)amino]oxetan-3-yl]methyl]carbamate](/img/structure/B2738359.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2738360.png)

![N-(3-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2738367.png)

![2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738371.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2738376.png)